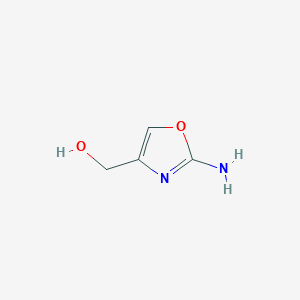

(2-Aminooxazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

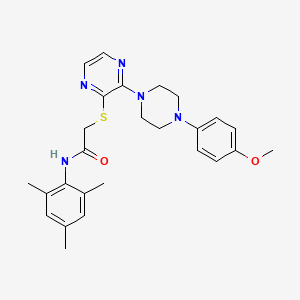

“(2-Aminooxazol-4-yl)methanol” is a chemical compound with the molecular formula C4H6N2O2 . It contains a total of 14 atoms, including 6 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The compound has 14 bonds in total, which include 8 non-Hydrogen bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .

Synthesis Analysis

The synthesis of “this compound” related compounds has been reported in the literature . For instance, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed using 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .Molecular Structure Analysis

The molecular structure of “this compound” includes 1 five-membered ring, 1 primary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .Aplicaciones Científicas De Investigación

Hydrogen Production from Methanol

Methanol serves as a significant hydrogen source, facilitating sustainable hydrogen production through various thermochemical conversion processes. The development of copper-based catalysts and innovative reactor technologies enhances the efficiency of hydrogen production, contributing to the hydrogen economy's growth (García et al., 2021).

Methanol as a Chemical Marker

In power transformers, methanol has been explored as a marker for assessing the condition of solid insulation. This application leverages methanol's stability under different conditions to monitor cellulosic insulation degradation, providing a novel approach to transformer maintenance and diagnostics (Jalbert et al., 2019).

Methanol Synthesis and Application

Research on methanol synthesis, including catalyst development and process optimization, underscores methanol's role as a clean-burning fuel and a potential substitute for conventional fuels in energy systems. This encompasses its use in fuel cells and as an additive in combustion engines, highlighting methanol's versatility and environmental benefits (Cybulski, 1994).

Methanol in Fuel Cells

The efficiency of direct methanol fuel cells (DMFCs) is closely studied, with a focus on overcoming the methanol crossover challenge. Research aims to enhance the methanol impermeability of polymer electrolytes, making DMFCs a more viable alternative to internal combustion engines (Heinzel & Barragán, 1999).

Methanol for Spark Ignition Engines

Methanol is analyzed as an alternative fuel for spark ignition engines, where its properties could lead to fewer modifications needed compared to compression ignition engines. This review discusses the potential for methanol to improve engine efficiency and reduce emissions, further supporting its role in sustainable transportation (Kowalewicz, 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that 2-aminooxazoles and their derivatives have a broad spectrum of biological activity, indicating they likely interact with multiple targets .

Mode of Action

2-aminooxazoles are associated with antivirus, diuretic, antiphlogistic, antihelminthic, and fungicidal activity . This suggests that (2-Aminooxazol-4-yl)methanol may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activity associated with 2-aminooxazoles , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the broad spectrum of biological activity associated with 2-aminooxazoles , it is likely that this compound induces a variety of effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often depends on the specific substitution pattern of the oxazole ring .

Cellular Effects

Oxazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(2-amino-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVVOMDEJKTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191399-20-9 |

Source

|

| Record name | (2-aminooxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)